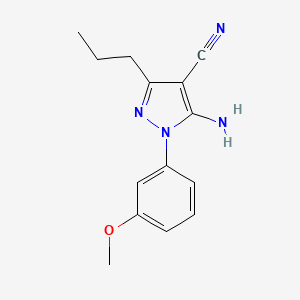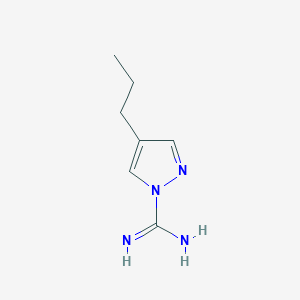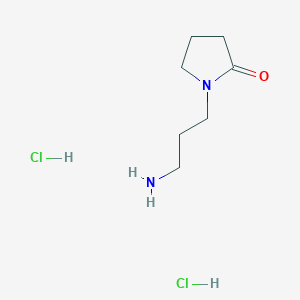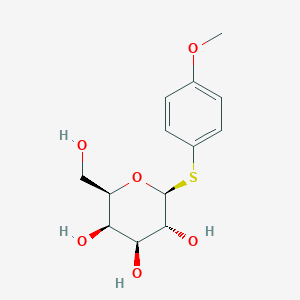
p-Methoxyphenyl 1-thio-b-D-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Methoxyphenyl 1-thio-b-D-galactopyranoside: is a biochemical compound known for its role as a substrate in enzyme activity assays, particularly those involving carbohydrate metabolism. Its molecular formula is C13H18O6S, and it has a molecular weight of 302.35 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxyphenyl 1-thio-b-D-galactopyranoside typically involves the reaction of p-methoxyphenyl thiol with a galactopyranosyl donor under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the glycosidic bond.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions: p-Methoxyphenyl 1-thio-b-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups in place of the methoxy group.
Aplicaciones Científicas De Investigación
p-Methoxyphenyl 1-thio-b-D-galactopyranoside has several scientific research applications:
Chemistry: It is used as a substrate in enzyme assays to study carbohydrate metabolism.
Biology: The compound helps in characterizing enzyme activities, particularly those involving glycosidases.
Medicine: It is used in research related to metabolic disorders and enzyme deficiencies.
Industry: The compound is utilized in the development of biochemical assays and diagnostic tools.
Mecanismo De Acción
The mechanism of action of p-Methoxyphenyl 1-thio-b-D-galactopyranoside involves its interaction with specific enzymes, such as β-galactosidases. The compound acts as a substrate, and the enzyme catalyzes the hydrolysis of the glycosidic bond, releasing p-methoxyphenyl thiol and galactose. This reaction is crucial for studying enzyme kinetics and activity.
Comparación Con Compuestos Similares
- p-Aminophenyl 1-thio-β-D-galactopyranoside
- p-Aminobenzyl 1-thio-β-D-galactopyranoside
- Isopropyl 1-thio-β-D-galactopyranoside
Comparison:
- p-Methoxyphenyl 1-thio-b-D-galactopyranoside is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with enzymes.
- p-Aminophenyl 1-thio-β-D-galactopyranoside contains an amino group, which can participate in different types of reactions compared to the methoxy group.
- Isopropyl 1-thio-β-D-galactopyranoside is commonly used in molecular biology for inducing protein expression, highlighting its different application compared to this compound.
Propiedades
Fórmula molecular |
C13H18O6S |
|---|---|
Peso molecular |
302.35 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenyl)sulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O6S/c1-18-7-2-4-8(5-3-7)20-13-12(17)11(16)10(15)9(6-14)19-13/h2-5,9-17H,6H2,1H3/t9-,10+,11+,12-,13+/m1/s1 |
Clave InChI |
WJEZVJVQBADEGN-SJHCENCUSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
COC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



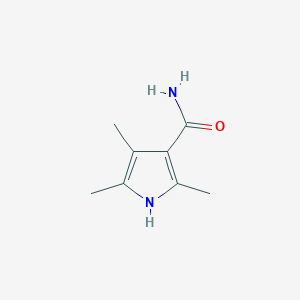
![2-(Chloromethyl)benzo[d]oxazol-4-amine](/img/structure/B12873142.png)
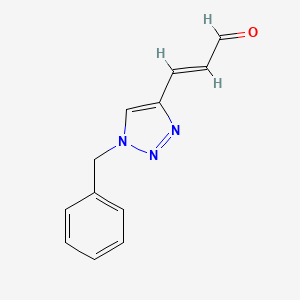
![Methyl 2-[(2-oxooxolan-3-yl)oxy]benzoate](/img/structure/B12873155.png)
![2-Cyanobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12873177.png)
![2-Bromo-6-iodobenzo[d]oxazole](/img/structure/B12873178.png)

![5-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B12873202.png)

